![molecular formula C16H22N6O B7673018 1-[3-[(1-Phenyltetrazol-5-yl)amino]propyl]azepan-2-one](/img/structure/B7673018.png)
1-[3-[(1-Phenyltetrazol-5-yl)amino]propyl]azepan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[3-[(1-Phenyltetrazol-5-yl)amino]propyl]azepan-2-one is a compound that belongs to the class of azepanones and tetrazoles. This compound is of interest due to its unique structural features, which combine the azepanone ring with a tetrazole moiety. The presence of these functional groups imparts distinct chemical and biological properties to the compound, making it a subject of study in various scientific fields.
Métodos De Preparación
The synthesis of 1-[3-[(1-Phenyltetrazol-5-yl)amino]propyl]azepan-2-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the azepanone ring: This can be achieved through the cyclization of a suitable linear precursor, such as a diamine or an amino alcohol, under acidic or basic conditions.
Introduction of the tetrazole moiety: The tetrazole ring can be introduced via a click chemistry approach involving the reaction of an azide with an alkyne in the presence of a copper catalyst.
Coupling of the two fragments: The final step involves the coupling of the azepanone and tetrazole fragments through a suitable linker, such as a propyl chain, using standard peptide coupling reagents like EDCI or DCC.
Industrial production methods may involve optimization of these steps to improve yield and scalability, such as using continuous flow reactors or alternative solvents to enhance reaction efficiency.
Análisis De Reacciones Químicas
1-[3-[(1-Phenyltetrazol-5-yl)amino]propyl]azepan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced amines or alcohols.
Substitution: The tetrazole ring can undergo nucleophilic substitution reactions with halides or other electrophiles, leading to the formation of substituted tetrazole derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or acetonitrile, and catalysts such as palladium or copper complexes. Major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
1-[3-[(1-Phenyltetrazol-5-yl)amino]propyl]azepan-2-one has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, such as in the treatment of infectious diseases or cancer.
Industry: It is used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 1-[3-[(1-Phenyltetrazol-5-yl)amino]propyl]azepan-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The tetrazole moiety can mimic the structure of carboxylic acids, allowing the compound to bind to active sites of enzymes or receptors, thereby modulating their activity. The azepanone ring may also contribute to the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
1-[3-[(1-Phenyltetrazol-5-yl)amino]propyl]azepan-2-one can be compared with other similar compounds, such as:
1-(3-aminopropyl)azepan-2-one: This compound lacks the tetrazole moiety, which may result in different chemical and biological properties.
5-Phenyltetrazole: This compound lacks the azepanone ring, which may affect its binding affinity and specificity for certain molecular targets.
The uniqueness of this compound lies in the combination of the azepanone and tetrazole moieties, which imparts distinct chemical and biological properties that are not observed in the individual fragments.
Propiedades
IUPAC Name |
1-[3-[(1-phenyltetrazol-5-yl)amino]propyl]azepan-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N6O/c23-15-10-5-2-6-12-21(15)13-7-11-17-16-18-19-20-22(16)14-8-3-1-4-9-14/h1,3-4,8-9H,2,5-7,10-13H2,(H,17,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PENLMSLOTHMJGP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=O)N(CC1)CCCNC2=NN=NN2C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-[(5-Bromo-2-oxo-1(2H)-pyridinyl)methyl]benzonitrile](/img/structure/B7672936.png)
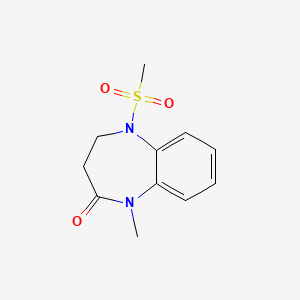
![1-[3-(Furan-2-ylmethylamino)phenyl]sulfonylpiperidin-4-ol](/img/structure/B7672946.png)
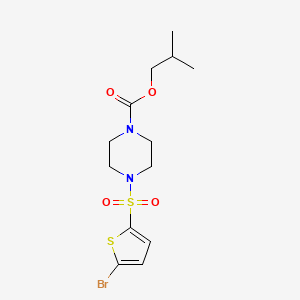
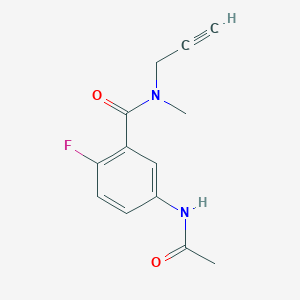
![N-[(5-carbamoylfuran-2-yl)methyl]-4,4-diethylazepane-1-carboxamide](/img/structure/B7672961.png)
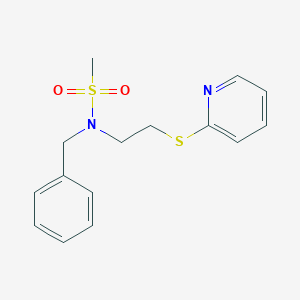

![1-[2-(2,3-Dihydroindol-1-yl)-2-oxoethyl]-5-fluoropyridin-2-one](/img/structure/B7672998.png)
![1-[3-(Dimethylamino)-2-methylphenyl]-3-[[2-(dimethylamino)-6-methylpyrimidin-4-yl]methyl]urea](/img/structure/B7672999.png)
![N-[(6-methylpyridin-2-yl)methyl]-4-(2,2,2-trifluoroethyl)benzenesulfonamide](/img/structure/B7673005.png)
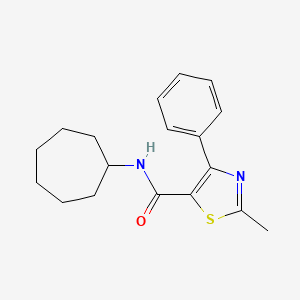
![1-[3-(Thieno[2,3-d]pyrimidin-4-ylamino)propyl]azepan-2-one](/img/structure/B7673024.png)
![7,7-Dimethyl-9-[(2-methyl-1,2,4-triazol-3-yl)methyl]-6-oxa-9-azaspiro[4.5]decane](/img/structure/B7673027.png)
